![molecular formula C14H29ClN2O B14722705 2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride CAS No. 6333-26-2](/img/structure/B14722705.png)
2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride typically involves the reaction of cyclooctanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: Researchers study its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride can be compared with other similar compounds such as:
2-[(dimethylamino)methyl]cyclohexan-1-one: This compound has a similar structure but with a cyclohexane ring instead of a cyclooctane ring.
2,8-Bis[(dimethylamino)methyl]cyclohexan-1-one: Another similar compound with a different ring size.
The uniqueness of this compound lies in its specific ring structure and the presence of two dimethylamino groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6333-26-2 |
|---|---|
Molecular Formula |
C14H29ClN2O |
Molecular Weight |
276.84 g/mol |
IUPAC Name |
2,8-bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-15(2)10-12-8-6-5-7-9-13(14(12)17)11-16(3)4;/h12-13H,5-11H2,1-4H3;1H |
InChI Key |
WZQKEFKBISEZLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCCCC(C1=O)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)
![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)
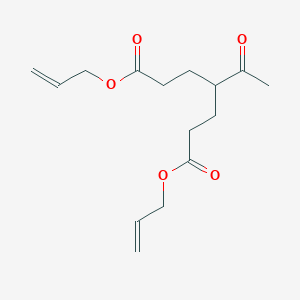

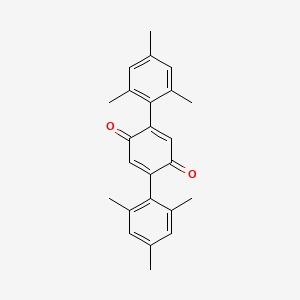
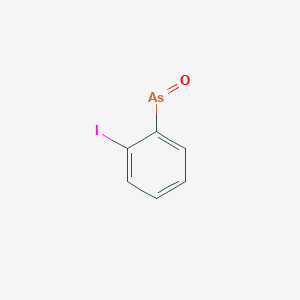

![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
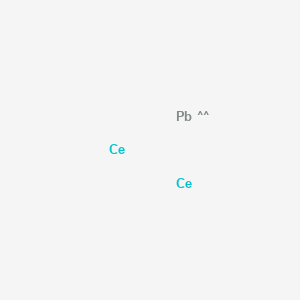
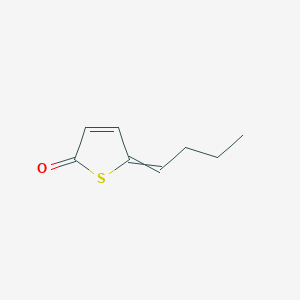

![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)

![N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14722711.png)
